molecular formula C10H4F5N3OS B10778882 2,6-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

2,6-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B10778882
M. Wt: 309.22 g/mol
InChI Key: XKGHTRBZHJCNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC319424 is a compound identified as a potential inhibitor of glucose uptake, specifically targeting glucose transporter 1 (GLUT1). This compound has shown promise in inhibiting the growth of cancer cells by disrupting their glucose metabolism, which is crucial for their survival and proliferation .

Chemical Reactions Analysis

NSC319424 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NSC319424 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

NSC319424 exerts its effects by targeting glucose transporter 1 (GLUT1), which is overexpressed in various cancer cells. By inhibiting GLUT1, NSC319424 disrupts the glucose uptake in cancer cells, leading to reduced energy production and ultimately cell death. This mechanism is particularly effective in cancer cells that rely heavily on glycolysis for energy production .

Comparison with Similar Compounds

NSC319424 is similar to other glucose transporter inhibitors such as NSC111720, NSC126757, and NSC36525. These compounds also possess nitrogen-containing heterocyclic structures and inhibit glucose uptake in cancer cells. NSC319424 has shown a unique ability to synergistically enhance the anticancer activity of other drugs, such as metformin, making it a valuable compound in combination therapies .

properties

Molecular Formula

C10H4F5N3OS

Molecular Weight

309.22 g/mol

IUPAC Name

2,6-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C10H4F5N3OS/c11-4-2-1-3-5(12)6(4)7(19)16-9-18-17-8(20-9)10(13,14)15/h1-3H,(H,16,18,19)

InChI Key

XKGHTRBZHJCNNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(S2)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.